Scientific Field: Organic Chemistry
Application Summary: The commercial 9-BBN dimer is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane.
Methods of Application: The process involves stoichiometric reactions, kinetic studies, and DFT calculations.
Results or Outcomes: The use of 9-BBN as a catalyst in this reaction is a novel application, and it has been found to be effective.
Application Summary: 9-BBN is especially useful in Suzuki reactions.
Results or Outcomes: The use of 9-BBN in Suzuki reactions has been found to be effective, and it allows for the preparation of terminal alcohols.
Application Summary: 9-BBN is used as a reagent to reductively cleave cyclic acetals and ketals to monobenzylated 1,2-diols.
Methods of Application: . The specific experimental procedures would depend on the particular substrate and reaction conditions.
Results or Outcomes: The use of 9-BBN in this application has been found to be effective.
Application Summary: The suitably substituted/unsaturated R of B-R-9-BBN can be utilized to produce dienes, enynes, allenes etc.
Methods of Application: The specific methods of application would depend on the particular substrate and reaction conditions.
Results or Outcomes: 9-BBN’s derivatives have been elegantly used for the asymmetric reduction of the ketone moiety.
Application Summary: 9-BBN is used as a reagent to reduce peroxo esters to alcohols without concomitant reduction of the peroxo linkage.
Methods of Application: The specific experimental procedures would depend on the particular substrate and reaction conditions.
Scientific Field: Biochemistry
Application Summary: 9-BBN is used in the linear SPPS synthesis of ubiquitin derivatives.
9-Borabicyclo[3.3.1]nonane, commonly referred to as 9-BBN, is an organoborane compound characterized by its unique bicyclic structure. This colorless solid is primarily utilized in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which readily cleaves in the presence of reducible substrates, making it a versatile tool for various chemical transformations . Its nickname, "banana borane," derives from the visual representation of its structure, which resembles a banana shape due to the bridging boron atom .
9-Borabicyclo[3.3.1]nonane is known for its mild reactivity, particularly in the reduction of carbonyl compounds, acid chlorides, and alkenes. Notably, it can reduce amides to amines without forming complexes with tertiary amines, allowing for complete reduction using stoichiometric amounts . The compound also participates in hydroboration reactions, where it adds across double bonds to form organoboranes that can be further oxidized to alcohols .
The synthesis of 9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran. This method yields the desired compound in a straightforward manner and allows for its commercial availability both as a solid and in solution form .
text1,5-Cyclooctadiene + Borane → 9-Borabicyclo[3.3.1]nonane
9-Borabicyclo[3.3.1]nonane has numerous applications in organic synthesis:
Interaction studies involving 9-borabicyclo[3.3.1]nonane often focus on its reactivity with different substrates. Research has shown that it can undergo exchange and substitution reactions with various reagents, which can be useful in synthesizing complex organic molecules . Additionally, kinetic studies and density functional theory calculations have provided insights into its mechanism of action during hydroboration reactions .
Several compounds exhibit similar properties or structural characteristics to 9-borabicyclo[3.3.1]nonane:
Compound Name | Structure Type | Key Features |
---|---|---|
Borane (BH₃) | Simple boron hydride | Highly reactive; used in hydroboration but less selective than 9-BBN |
Tri-n-butylborane | Organoborane | Used in similar reactions but has higher steric demand |
Catecholborane | Organoborane | Known for its selectivity; used in specific hydroboration reactions |
9-Borabicyclo[4.2.2]undecane | Bicyclic boron compound | Similar structure but different reactivity profile |
Uniqueness of 9-Borabicyclo[3.3.1]nonane:
9-BBN is a colorless, crystalline solid with a melting point of 153–155°C. Its bicyclic framework features a boron atom at the bridgehead position, conferring steric bulk and electronic uniqueness. Key properties include:
Its significance lies in enabling precise synthetic transformations, particularly in pharmaceutical and materials science applications.
The synthesis of 9-borabicyclo[3.3.1]nonane represents a significant advancement in organoborane chemistry, providing a direct and efficient route to this highly selective hydroborating agent [2] [5]. The preparation method involves the cyclic hydroboration of 1,5-cyclooctadiene with borane reagents in ethereal solvents, followed by thermal isomerization to achieve the desired bicyclic structure [5] [6].
The synthetic procedure begins with the careful addition of 1,5-cyclooctadiene to an equimolar amount of borane-tetrahydrofuran complex or borane-methyl sulfide complex in an inert atmosphere [5]. The reaction is typically conducted at reduced temperatures initially, with the borane solution maintained at approximately negative five degrees Celsius to control the exothermic nature of the hydroboration process [5]. The 1,5-cyclooctadiene substrate is added dropwise over one hour to ensure complete and controlled reaction [5].
Following the initial hydroboration step, the reaction mixture contains a combination of 1,4-adduct and 1,5-adduct products in varying ratios [5]. The critical transformation occurs during the subsequent thermal treatment, where heating the tetrahydrofuran solution under reflux for one hour effects complete isomerization of the mixture to the desired 1,5-adduct [5]. This isomerization step is essential for achieving the bicyclic structure characteristic of 9-borabicyclo[3.3.1]nonane [5].
The isolation of pure 9-borabicyclo[3.3.1]nonane is accomplished through controlled crystallization [5]. Upon cooling the reaction mixture to room temperature and subsequently to zero degrees Celsius, the product precipitates as a white crystalline solid [5]. The supernatant liquid is carefully decanted, and the solid is washed with ice-cold pentane to remove impurities [5]. This crystallization process typically yields 70-80% of pure 9-borabicyclo[3.3.1]nonane based on the starting cyclooctadiene [5].
Starting Material | Amount | Function | Reaction Conditions |
---|---|---|---|
1,5-Cyclooctadiene | 108 g (1 mol) | Substrate for cyclic hydroboration | Dropwise addition over 1 hr |
Borane-methyl sulfide | 1 mol | Hydroborating agent | Initial temperature -5°C |
Tetrahydrofuran | 505 mL (1.98 M) | Solvent medium | Reflux for 1 hr |
The purity of the synthesized material can be verified through multiple analytical techniques [5]. Active hydride content determination by methanolysis typically yields greater than 99.5% of the theoretical hydrogen evolution, confirming the high purity of the product [5]. Gas-liquid chromatographic analysis of the methoxyborane derivative produced during methanolysis shows essentially complete conversion to the desired bicyclic structure with minimal contamination from isomeric products [5].
The structural characteristics of 9-borabicyclo[3.3.1]nonane are fundamentally defined by its existence as a hydride-bridged dimer in both solid and solution phases [2] [6]. This dimeric structure, designated as bis(9-borabicyclo[3.3.1]nonane), represents a unique arrangement among dialkylborane compounds and accounts for many of the exceptional properties exhibited by this reagent [5] [26].
Spectroscopic evidence provides definitive confirmation of the dimeric structure [5]. The infrared spectrum displays a characteristic strong absorption at 1567 wavenumbers, which is diagnostic of a boron-hydrogen-boron bridge structure [5] [26]. This absorption appears consistently whether the compound is examined as a mineral oil mull of the solid or in various solution media including tetrahydrofuran, benzene, and hexane [5]. The persistence of this bridging absorption across different phases confirms the stability of the dimeric arrangement [5].
Mass spectrometric analysis further supports the dimeric formulation [5]. The mass spectrum exhibits a prominent cluster of peaks at mass-to-charge ratios of 242, 243, and 244 in the approximate ratio of 1:8:16 [5]. Both the mass values and the relative intensities correspond precisely to those expected for a molecular ion derived from the dimeric structure containing two boron atoms [5]. The isotopic pattern reflects the natural abundance of boron-10 (20%) and boron-11 (80%), providing additional confirmation of the two-boron-atom structure [5].
The thermal stability of the dimeric form is remarkable among dialkylborane compounds [5] [26]. Unlike simple dialkylboranes that typically dissociate and distill as monomers, 9-borabicyclo[3.3.1]nonane maintains its dimeric structure even under distillation conditions, with a boiling point of 195 degrees Celsius at 12 millimeters of mercury [5]. This contrasts sharply with di-normal-butylborane, which boils at 98 degrees Celsius under similar conditions [5]. The enhanced stability presumably arises from the rigid bicyclic structure that resists the geometric changes associated with dimer dissociation [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₃₀B₂ | [11] |
Molecular Weight | 244.04 g/mol | [36] |
Melting Point | 150-152°C | [18] [36] |
Boiling Point | 195°C (12 mm Hg) | [5] |
Density | 0.894 g/cm³ | [39] |
Solubility (THF) | 9.5% at room temperature | [28] |
Thermal Stability | Stable to 200°C for 24 hr | [5] [26] |
The exceptional thermal stability extends to prolonged heating under inert conditions [5]. Samples of 9-borabicyclo[3.3.1]nonane have been heated to 200 degrees Celsius for 24 hours under nitrogen atmosphere with only minor loss of hydride activity [5]. This stability is unprecedented among dialkylboranes, where compounds such as disiamylborane undergo isomerization at 75 degrees Celsius and dicyclohexylborane decomposes at 180-200 degrees Celsius [5]. The enhanced stability enables storage and handling under conditions that would decompose other borane reagents [5].
Crystallographic investigations of 9-borabicyclo[3.3.1]nonane and its derivatives have provided detailed insights into the three-dimensional structure and conformational preferences of this bicyclic system [15] [21] [24]. The structural analysis reveals that the compound adopts a chair-chair conformation analogous to bicyclo[3.3.1]nonane, with both six-membered rings maintaining chair conformations in the solid state [21] [24].
The bicyclic framework of 9-borabicyclo[3.3.1]nonane exhibits specific geometric constraints that influence its reactivity and selectivity [15] [21]. Both six-membered rings within the bicyclic structure adopt chair conformations, as confirmed by crystallographic analysis of various derivatives [21] [24]. The ring system designated as boron-carbon1-carbon2-carbon3-carbon4-carbon5 and boron-carbon5-carbon6-carbon7-carbon8-carbon1 both maintain stable chair conformations across different crystalline environments [21] [24].
Detailed structural studies of 9-borabicyclo[3.3.1]nonane adducts have revealed important conformational features [15] [21]. In crystallographic analyses of pyrrolidine adducts, the compound crystallizes in the triclinic space group with three molecules in the asymmetric unit [21] [24]. The boron-nitrogen bond lengths in these adducts range between 1.631 and 1.641 angstroms, indicating strong coordination between the boron center and nitrogen-containing ligands [21] [24].
The conformational analysis performed using crystallographic software reveals specific details about ring flexibility [21] [24]. While the bicyclic framework maintains its rigid chair-chair conformation, substituents or coordinated ligands can exhibit conformational variability [21] [24]. In pyrrolidine adducts, the five-membered nitrogen-containing rings adopt different conformations including envelope and twisted arrangements depending on the specific crystalline environment [21] [24].
Technique | Key Features | Structural Information | Reference |
---|---|---|---|
Infrared (IR) | 1567 cm⁻¹ (B-H-B bridge) | Confirms dimeric structure | [5] [26] |
Boron-11 NMR | δ -28 ppm (THF) | Chemical environment of boron | [5] |
Proton NMR | δ 1.8 ppm (broad singlet) | Equivalent protons in dimer | [5] |
Mass Spectrometry | m/e 242-244 cluster | Molecular ion confirms dimer | [5] |
The structural rigidity of the bicyclic framework contributes significantly to the observed selectivity in hydroboration reactions [15] [21]. The chair-chair conformation creates a specific steric environment around the boron center that favors approach of substrates from less hindered directions [21] [24]. This geometric constraint is responsible for the exceptional regioselectivity observed in hydroboration of unsymmetrical alkenes [5].
Crystallographic studies have also provided insights into intermolecular interactions in the solid state [21] [24]. The analysis reveals that intermolecular interactions are dominated by close-packing arrangements rather than specific hydrogen bonding patterns [21] [24]. This observation is consistent with the relatively non-polar nature of the bicyclic framework and the absence of strong hydrogen bond donors or acceptors in the parent compound [21] [24].
The solvent-dependent behavior of 9-borabicyclo[3.3.1]nonane represents a critical aspect of its chemical behavior, with significant implications for its application as a selective hydroborating agent [26] [32] [33]. The dimeric structure exhibits varying degrees of stability depending on the coordinating ability of the solvent medium, leading to distinct reactivity patterns in different solvents [26] [32].
In non-coordinating solvents such as carbon tetrachloride, cyclohexane, benzene, and diethyl ether, 9-borabicyclo[3.3.1]nonane exists exclusively as the dimeric form [26]. The absence of donor atoms capable of coordinating to the electron-deficient boron centers maintains the integrity of the boron-hydrogen-boron bridge structure [26]. Under these conditions, the compound retains its characteristic infrared absorption at 1567 wavenumbers, confirming the persistence of the bridging arrangement [26].
The behavior changes dramatically in coordinating solvents that possess electron-donating capabilities [26] [32]. In tetrahydrofuran and dimethyl sulfide, an equilibrium is established between the dimeric form and solvent-complexed monomeric species [26] [32]. This equilibrium can be represented as a dynamic process where the dimer dissociates to form individual 9-borabicyclo[3.3.1]nonane units that are stabilized by coordination with solvent molecules [26] [32].
The formation of tetrahydrofuran complexes has been characterized through spectroscopic and kinetic studies [32] [33]. The 9-borabicyclo[3.3.1]nonane-tetrahydrofuran complex exhibits distinct spectroscopic properties compared to the parent dimer [32] [33]. The molecular weight of this complex corresponds to 193.12 grams per mole, reflecting the 1:1 stoichiometry between the borane monomer and tetrahydrofuran [33].
Solvent | Structure | Equilibrium | Coordination | Reference |
---|---|---|---|---|
Carbon tetrachloride | Dimer only | No dissociation | None | [26] |
Cyclohexane | Dimer only | No dissociation | None | [26] |
Benzene | Dimer only | No dissociation | None | [26] |
Diethyl ether | Dimer only | No dissociation | None | [26] |
Tetrahydrofuran | Dimer ⇌ Monomer | Equilibrium present | 9-BBN-THF complex | [26] [32] |
Dimethyl sulfide | Dimer ⇌ Monomer | Equilibrium present | 9-BBN-SMe₂ complex | [26] |
The solvent effects on reactivity are particularly pronounced in hydroboration reactions [26] [32]. Hydroborations conducted in tetrahydrofuran proceed more rapidly than those in non-coordinating solvents such as benzene or hexane [5] [26]. This enhanced reactivity is attributed to the presence of monomeric 9-borabicyclo[3.3.1]nonane species that are more accessible to substrate molecules than the dimeric form [26] [32].
Kinetic studies have revealed that the mechanism of hydroboration varies depending on the solvent system employed [32]. In coordinating solvents where dimer-monomer equilibrium exists, the reaction may proceed through initial dissociation of the dimer followed by rapid reaction of the monomer with the substrate [32]. This mechanism contrasts with reactions in non-coordinating solvents where direct attack on the dimer may be required [32].
The commercial availability of 9-borabicyclo[3.3.1]nonane in tetrahydrofuran solution reflects the practical importance of solvent coordination [27] [29]. Solutions in tetrahydrofuran provide enhanced stability for storage while maintaining high reactivity for synthetic applications [27] [29]. The solubility in tetrahydrofuran at room temperature reaches 9.5% by weight, corresponding to approximately 0.78 molar concentration [28].
Flammable;Corrosive